Oxireno[h]quinoline

Structural differentiation Molecular formula Aromaticity

Oxireno[h]quinoline (CAS 110799-51-4, IUPAC: oxireno[2,3-h]quinoline), molecular formula C9H5NO and molecular weight 143.14 g/mol, is a fully aromatic heterocyclic compound comprising an oxirene ring fused to a quinoline backbone at the [2,3-h] position. Unlike its partially saturated dihydro analog quinoline 7,8-oxide (1a,7b-dihydrooxireno[2,3-h]quinoline, CAS 110288-09-0, C9H7NO, MW 145.16), the target compound retains full aromaticity across the quinoline bicyclic system, a structural feature that distinguishes it within the quinoline arene oxide class.

Molecular Formula C9H5NO
Molecular Weight 143.145
CAS No. 110799-51-4
Cat. No. B562124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxireno[h]quinoline
CAS110799-51-4
SynonymsOxireno[h]quinoline(9CI)
Molecular FormulaC9H5NO
Molecular Weight143.145
Structural Identifiers
SMILESC1=CC2=C(C3=C(O3)C=C2)N=C1
InChIInChI=1S/C9H5NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5H
InChIKeyQIKOQVVWQLHLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxireno[h]quinoline (CAS 110799-51-4): Procurement-Grade Fully Aromatic Quinoline Epoxide for Metabolic and Mechanistic Studies


Oxireno[h]quinoline (CAS 110799-51-4, IUPAC: oxireno[2,3-h]quinoline), molecular formula C9H5NO and molecular weight 143.14 g/mol, is a fully aromatic heterocyclic compound comprising an oxirene ring fused to a quinoline backbone at the [2,3-h] position [1]. Unlike its partially saturated dihydro analog quinoline 7,8-oxide (1a,7b-dihydrooxireno[2,3-h]quinoline, CAS 110288-09-0, C9H7NO, MW 145.16), the target compound retains full aromaticity across the quinoline bicyclic system, a structural feature that distinguishes it within the quinoline arene oxide class . The compound belongs to the broader family of heterocyclic arene oxides that serve as valuable intermediates in the study of polycyclic aza-arene metabolism, carcinogenicity mechanisms, and epoxide reactivity [2]. Predicted physicochemical properties include a boiling point of 274.4±9.0 °C, density of 1.411±0.06 g/cm³, pKa of 3.80±0.20, and a LogP of 1.2, with 0 hydrogen bond donors and 2 hydrogen bond acceptors [1].

Why Quinoline Arene Oxides Cannot Be Interchanged: Critical Structural and Reactivity Distinctions for Oxireno[h]quinoline Procurement


Quinoline arene oxides exhibit profound position-dependent and saturation-dependent differences in chemical reactivity, mutagenic potency, and metabolic fate that preclude generic substitution. In the classic Ames mutagenicity comparison study by Willems et al., quinoline 7,8-oxide (the dihydro analog) displayed specific mutagenicity of 2498±96 revertants/μmole (20% S9 mix), whereas the positional isomer quinoline 5,6-oxide showed no direct mutagenic activity, and N-methyl-quinoline 5,6-oxide was only weakly positive at 134±6 revertants/μmole [1]. Solvolysis studies by Bushman et al. further demonstrated that quinoline 7,8-oxide and 5,6-oxide diverge sharply in their pH-rate profiles: the acid-catalyzed rate constant (kH) is 1.54 M⁻¹s⁻¹ for the 7,8-oxide versus 0.14 M⁻¹s⁻¹ for the 5,6-oxide—an order-of-magnitude difference—and only the 5,6-oxide yields trans-dihydrodiol product (20%) under acidic conditions, while the 7,8-oxide gives exclusively 8-hydroxyquinoline . The target compound Oxireno[h]quinoline (C9H5NO, MW 143.14) is structurally distinct from its 1a,7b-dihydro analog (C9H7NO, MW 145.16) by the absence of saturation at the 7,8-position, which eliminates the sp³ carbons present in the dihydro form and alters the electronic conjugation, predicted pKa (3.80±0.20 vs. altered protonation behavior), hydrogen bond donor count (0 vs. 0), and topological polar surface area (25.4 Ų) [2]. These molecular-level differences directly impact epoxide ring-opening kinetics, DNA binding potential, and enzyme substrate recognition, making interchangeable use scientifically unsound without explicit experimental validation [1][2].

Head-to-Head Quantitative Differentiation Evidence for Oxireno[h]quinoline (CAS 110799-51-4) Versus Closest Analogs


Molecular Weight and Elemental Composition Distinguish the Fully Aromatic Oxireno[h]quinoline from Its 1a,7b-Dihydro Analog

Oxireno[h]quinoline (C9H5NO, exact mass 143.03711 Da, MW 143.14 g/mol) is precisely differentiated from its closest structural analog 1a,7b-dihydrooxireno[2,3-h]quinoline (quinoline 7,8-oxide, C9H7NO, MW 145.16 g/mol) by a mass difference of 2.02 g/mol, corresponding to the absence of two hydrogen atoms and the preservation of full aromaticity across the quinoline bicyclic system [1]. This structural distinction is encoded in the InChI strings: the target compound InChI=1S/C9H5NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5H contains only 5 exchangeable hydrogen positions, whereas the dihydro analog InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H contains 7, with the additional hydrogens at the 1a and 7b positions [1]. The target compound has 0 rotatable bonds, 11 heavy atoms, a complexity value of 171, and a topological polar surface area of 25.4 Ų [1]. The predicted pKa of 3.80±0.20 reflects the basicity of the quinoline nitrogen in the fully aromatic environment, which differs from the protonation behavior of the dihydro form where ring nitrogen basicity is modulated by the adjacent saturated carbons .

Structural differentiation Molecular formula Aromaticity Procurement specification

Solvolytic Reactivity of the 7,8-Oxide Ring: Quantitative pH-Rate Profile Versus 5,6-Isomer and Naphthalene 1,2-Oxide

The solvolytic behavior of quinoline 7,8-oxide (the dihydro form of the target oxireno[2,3-h]quinoline scaffold) has been quantitatively characterized by Bushman et al. (1989) and provides the closest available kinetic reference for the target compound's core epoxide reactivity . In 1:9 dioxane-water at 25°C (0.1 M NaClO4), quinoline 7,8-oxide exhibits an acid-catalyzed rate constant kH of 1.54 M⁻¹s⁻¹, which is approximately 11-fold higher than the kH of 0.14 M⁻¹s⁻¹ observed for the positional isomer quinoline 5,6-oxide . Below pH 2-3, the rate plateaus to a pH-independent value of 1.7×10⁻³ s⁻¹ for the 7,8-oxide (vs. 2.7×10⁻⁵ s⁻¹ for the 5,6-oxide, a 63-fold difference) . Critically, under acidic conditions, the 7,8-oxide undergoes exclusive conversion to 8-hydroxyquinoline, whereas the 5,6-oxide produces a mixture of 5-hydroxyquinoline (73%), 6-hydroxyquinoline (7%), and trans-dihydrodiol (20%) . Both quinoline oxides show a 100- to 1000-fold decrease in reactivity relative to the carbocyclic analog naphthalene 1,2-oxide across the pH range 1-10, attributable to the electron-withdrawing effect of the ring nitrogen . For the fully aromatic target compound Oxireno[h]quinoline (CAS 110799-51-4), the absence of saturation at the 7,8-position is predicted to further modulate epoxide ring electronics and acid-catalyzed ring-opening regiochemistry compared to the dihydro analog.

Epoxide hydrolysis kinetics pH-rate profile Solvolysis Arene oxide reactivity

Ames Mutagenicity: Quinoline 7,8-Oxide Displays S9-Dependent Mutagenic Potency Comparable to Parent Quinoline, While 5,6-Oxide Is Inactive

In the definitive comparative Ames mutagenicity study by Willems et al. (1992) using Salmonella typhimurium TA100, quinoline 7,8-oxide (the 1a,7b-dihydro form of the target scaffold) demonstrated clear, S9-dependent mutagenic activity with specific mutagenicity values of 2498±96 revertants/μmole at 20% S9 mix and 1289±120 revertants/μmole at 10% S9 mix [1]. This potency was of the same order as that of the parent hepatocarcinogen quinoline itself, yet distinctly lower than that of 8-hydroxyquinoline [1]. In sharp contrast, the positional isomer quinoline 5,6-oxide showed no mutagenic activity with TA100 either in the presence or absence of S9 mix, while N-methyl-quinoline 5,6-oxide was only weakly positive (134±6 revertants/μmole, S9-dependent) and trans-quinoline-5,6,7,8-dioxide was weakly positive irrespective of S9 (123±10 revertants/μmole) [1]. For the target fully aromatic Oxireno[h]quinoline (CAS 110799-51-4), no direct Ames test data have been reported; however, the mutagenicity of the 7,8-oxide scaffold is established as position-specific and S9-dependent, and the additional aromaticity in the target compound may further modulate DNA-binding electrophilicity [1][2].

Mutagenicity Ames test Genotoxicity S9 metabolic activation Carcinogenicity

Synthesis and Stability: Both Quinoline 5,6- and 7,8-Arene Oxides Exhibit High Stability, Enabling Metabolic Identification Studies

Agarwal, Boyd, Jerina, and colleagues demonstrated that both the 5,6- and 7,8-arene oxides of quinoline can be synthesized as racemic mixtures from corresponding dihydroquinoline precursors and, critically, exhibit 'high stability' sufficient to permit their isolation and identification [1][2]. This high stability of the quinoline 7,8-oxide scaffold—in contrast to the well-known lability of many monocyclic arene oxides such as benzene oxide—enabled the definitive identification of quinoline 5,6-oxide as a liver microsomal metabolite of quinoline, confirming the cytochrome P450-mediated epoxidation pathway [1]. Both the 5,6- and 7,8-oxides serve as substrates for microsomal epoxide hydrolase, being converted to their respective trans-dihydrodiols [1]. For the fully aromatic target compound Oxireno[h]quinoline (CAS 110799-51-4), no direct metabolic stability or epoxide hydrolase substrate data are available; however, the enhanced aromatic conjugation across the quinoline system may further stabilize the oxirene ring relative to monocyclic arene oxides while potentially altering its susceptibility to enzymatic hydration [1][2].

Arene oxide synthesis Metabolic stability Microsomal epoxide hydrolase Quinoline metabolism

Validated Application Scenarios for Oxireno[h]quinoline (CAS 110799-51-4) Based on Quantitative Differentiation Evidence


Chemical Toxicology and Genotoxicity Screening: Position-Specific Mutagenicity Reference Standard for Quinoline Arene Oxide Studies

The 7,8-oxide scaffold is the only quinoline arene oxide positional isomer that displays robust, S9-dependent mutagenicity in the Ames test (2498±96 rev/μmole at 20% S9), whereas the 5,6-oxide is completely inactive [1]. Laboratories conducting genotoxic impurity (GTI) assessment or structure-activity relationship (SAR) studies of polycyclic aza-arene oxides should procure the fully aromatic Oxireno[h]quinoline (CAS 110799-51-4) specifically to establish whether full aromaticity enhances or attenuates the mutagenic potency observed in the dihydro analog. Quantitative comparison against the established benchmark values from Willems et al. enables calibration of Ames test protocols and provides a structurally defined positive control for 7,8-epoxide-mediated DNA damage pathways [1].

Mechanistic Studies of Cytochrome P450-Mediated Metabolic Activation of Quinoline Hepatocarcinogens

Both quinoline 5,6- and 7,8-arene oxides are established intermediates in the P450-mediated metabolic activation of quinoline, a known rodent hepatocarcinogen [1][2]. The fully aromatic target compound, with its distinct electronic structure (predicted pKa 3.80±0.20, LogP 1.2) and preserved quinoline aromaticity, serves as a critical tool compound for investigating whether aromatic stabilization of the oxirene ring alters the balance between epoxide hydrolase-catalyzed detoxification to trans-dihydrodiols versus DNA adduct formation [1][2]. Its molecular weight difference (143.14 vs. 145.16 g/mol for the dihydro form) and unique InChI fingerprint enable unambiguous LC-MS/MS tracking in microsomal incubation experiments, distinguishing it from endogenously formed dihydro metabolites.

Physical Organic Chemistry of Heterocyclic Epoxides: pH-Dependent Reactivity and Structure-Activity Studies

The quantitative solvolysis data for quinoline 7,8-oxide (kH = 1.54 M⁻¹s⁻¹, pH-independent rate = 1.7×10⁻³ s⁻¹) establish a kinetic baseline against which the fully aromatic Oxireno[h]quinoline can be directly compared, enabling researchers to isolate the effect of aromatic conjugation on epoxide ring-opening kinetics [1]. The 100- to 1000-fold reduced reactivity of aza-arene oxides versus naphthalene 1,2-oxide, attributed to ring nitrogen electronic effects, provides a compelling framework for computational chemistry validation (DFT calculations of activation barriers) using the target compound as an experimental benchmark [1].

Chemical Biology Tool Compound for Epoxide Hydrolase Substrate Profiling and Inhibitor Screening

Both quinoline 5,6- and 7,8-arene oxides are established substrates for microsomal epoxide hydrolase (mEH), being converted to their respective trans-dihydrodiols [1][2]. The fully aromatic Oxireno[h]quinoline, with its distinct TPSA (25.4 Ų), 0 hydrogen bond donors, and 2 hydrogen bond acceptors, presents a structurally unique substrate for profiling mEH active site specificity and for screening potential mEH inhibitors. Procurement of the aromatic form, rather than the dihydro analog, allows investigation of whether the rigid, planar aromatic system enhances or reduces mEH substrate turnover relative to the conformationally more flexible dihydro form [1].

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